8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJZIJHTZWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1,4 Dihydroquinolin 4 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments within a molecule.
¹H-NMR and ¹³C-NMR for Structural Elucidation
One-dimensional ¹H-NMR and ¹³C-NMR are the primary methods for initial structural verification. In the ¹H-NMR spectrum of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, each proton's chemical shift, multiplicity (splitting pattern), and integration value offers clues to its position. The aromatic protons on the fluoro-substituted ring (H-5, H-6, H-7) are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The single proton at the C-2 position, adjacent to the nitro group, would likely appear as a distinct singlet further downfield due to the strong electron-withdrawing effect of the nitro group. The N-H proton at position 1 is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-4) would be significantly deshielded, appearing at a high chemical shift (δ > 170 ppm). Carbons bonded to the fluorine (C-8) and nitro group (C-3) would also have their chemical shifts significantly influenced. The C-F coupling is a key diagnostic feature, with the C-8 signal appearing as a doublet with a large coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |
|---|---|---|---|
| N1-H | ~10-12 (broad s) | - | Amide proton, hydrogen bonding |
| C2-H | ~8.5-9.0 (s) | ~140-145 | Adjacent to NO₂, C=C bond |
| C3 | - | ~130-135 | Attachment of NO₂ group |
| C4 (C=O) | - | ~175-180 | Ketone carbonyl |
| C4a | - | ~120-125 | Bridgehead carbon |
| C5-H | ~7.8-8.2 (d or dd) | ~125-130 | Aromatic, adjacent to C4a |
| C6-H | ~7.2-7.6 (t or ddd) | ~120-125 | Aromatic, coupling to H5, H7, F8 |
| C7-H | ~7.5-7.9 (d or dd) | ~115-120 (d, JC-F) | Aromatic, ortho to C8-F |
| C8 | - | ~155-160 (d, JC-F) | Attachment of F atom |
| C8a | - | ~140-145 (d, JC-F) | Bridgehead carbon, adjacent to C8-F |
Two-Dimensional NMR Techniques (HSQC, COSY, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is invaluable for assigning which proton is bonded to which carbon, confirming the assignments made in the 1D spectra. For this compound, HSQC would show cross-peaks connecting the signals for H-2, H-5, H-6, and H-7 to their respective carbon atoms (C-2, C-5, C-6, and C-7). sdsu.edu
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu In the aromatic region of the spectrum for the title compound, a COSY experiment would show correlations between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions on the benzene (B151609) ring. The absence of a COSY correlation for the H-2 proton would support its assignment as an isolated proton on the quinolone ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. magritek.com For example, the N-H proton would be expected to show an HMBC correlation to the carbonyl carbon (C-4) and the C-2 and C-8a carbons. The H-2 proton should show correlations to the C-4 and C-3 carbons, confirming its position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers insights into the structure. For this compound (C₉H₅FN₂O₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 225.0255 g/mol .
The fragmentation pattern in MS/MS analysis is highly dependent on the structure. For quinolone derivatives, common fragmentation pathways include the loss of small neutral molecules. nih.gov Key fragmentation patterns for the title compound would likely involve:
Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da).
Loss of CO: A characteristic loss of carbon monoxide (28 Da) from the quinolone ring, a common fragmentation for quinolones. nih.gov
Loss of HCN: Fragmentation of the heterocyclic ring can lead to the loss of hydrogen cyanide (27 Da). rsc.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 225.03 | Protonated molecular ion |
| [M-NO₂]⁺ | 178.03 | Loss of nitro group |
| [M+H-CO]⁺ | 197.03 | Loss of carbon monoxide |
| [M+H-H₂O]⁺ | 207.02 | Loss of water |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) group of the ketone, typically around 1650-1700 cm⁻¹. The N-H bond of the secondary amine in the ring would present a stretching vibration around 3200-3400 cm⁻¹. The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1390 cm⁻¹. The presence of the aromatic ring and C=C double bonds would be indicated by absorptions in the 1450-1600 cm⁻¹ region. The C-F bond stretch would appear in the fingerprint region, typically around 1000-1200 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ketone) | Stretching | 1650 - 1700 |
| C=C (Aromatic/Enone) | Stretching | 1450 - 1600 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |
| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1390 |
| C-F (Aryl Fluoride) | Stretching | 1000 - 1200 |
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Molecular Structure Determination
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. helsinki.fi
Table 4: Representative Crystallographic Parameters for a 1,4-Dihydroquinolin-4-one Analog
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 |
| C=O Bond Length | ~1.23 - 1.25 Å |
| C-NO₂ Bond Length | ~1.45 - 1.49 Å |
| C-F Bond Length | ~1.34 - 1.37 Å |
| N-H···O Hydrogen Bond | Present, ~2.8 - 3.1 Å distance |
Note: Data in this table is representative of related heterocyclic structures and not specific to the title compound.
Compound Names
Powder X-ray Diffractometry for Crystalline Behavior
Powder X-ray Diffractometry (PXRD) is a fundamental technique for investigating the crystalline nature of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, information about the crystal structure, phase purity, and degree of crystallinity can be obtained. For novel quinolinone derivatives, PXRD is crucial in confirming the formation of a crystalline solid and providing a unique "fingerprint" for the specific polymorph obtained.
In a typical PXRD analysis of a functionalized quinolinone, the sample is irradiated with monochromatic X-rays, and the intensity of the diffracted beams is measured as a function of the diffraction angle (2θ). The resulting diffractogram consists of a series of peaks, where the positions (2θ values) are related to the spacing between crystal lattice planes (d-spacing) by Bragg's Law, and the intensities are determined by the arrangement of atoms within the crystal structure.
Although a specific experimental diffractogram for This compound is not documented in the available resources, a hypothetical PXRD data table is presented below to illustrate the expected format of such findings. The peak positions and intensities would be unique to the specific crystalline form of the compound. The presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad humps would suggest an amorphous or poorly crystalline nature.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 70 |
| 17.1 | 5.18 | 65 |
| 21.4 | 4.15 | 80 |
| 24.7 | 3.60 | 55 |
| 26.9 | 3.31 | 90 |
Note: This data is illustrative and not based on experimental results for the specified compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.
For a compound like This compound , the UV-Vis spectrum is expected to be influenced by the conjugated quinolinone ring system, which acts as the primary chromophore. The presence of the electron-withdrawing nitro group (-NO₂) and the fluoro group (-F) will further modulate the electronic transitions. The nitro group, in particular, is a strong auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted 1,4-dihydroquinolin-4-one core, due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum is typically recorded by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at each wavelength. The resulting spectrum is a plot of absorbance versus wavelength. While specific experimental UV-Vis data for This compound is not available, a table of expected absorption maxima is provided below, based on the analysis of similar nitro-aromatic and quinolinone compounds. The solvent used for analysis can also influence the λmax values due to solvatochromic effects.
Expected UV-Vis Absorption Data for this compound in Methanol
| Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |
|---|---|---|
| ~250 | ~15,000 | π → π* |
Note: This data is illustrative and represents expected values based on structurally related compounds, not direct experimental results.
Structure Activity Relationship Sar and Molecular Interaction Studies
General Principles of Quinolone Structure-Activity Relationships
Quinolones exert their effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oup.com These enzymes are crucial for DNA replication, repair, and recombination. The quinolone molecule stabilizes the complex formed between the enzyme and DNA, leading to breaks in the bacterial chromosome and subsequent cell death. nih.gov The structure-activity relationships (SAR) of quinolones have been extensively studied, with thousands of analogues synthesized to optimize their properties. asm.orgnih.gov Key positions for modification on the quinolone ring include N-1, C-5, C-6, C-7, and C-8. asm.orgnih.gov
| Position | Substituent | Impact on Molecular Interaction & Activity |
| N-1 | Cyclopropyl (B3062369) | Confers significant activity against Gram-negative bacteria; considered a highly potent modification. oup.commicrobiologyresearch.org |
| 2,4-Difluorophenyl | Slightly less potent than cyclopropyl but heightens activity against anaerobes. microbiologyresearch.org | |
| Ethyl, Butyl | Considered optimal substituents that result in potent compounds. pharmacy180.com | |
| t-butyl | A slightly less potent substituent compared to cyclopropyl. microbiologyresearch.org |
Role of the Fluoro Group at Position 6 in Molecular Binding
A major breakthrough in quinolone development was the introduction of a fluorine atom at the C-6 position, which created the highly successful fluoroquinolone class. nih.govmicrobiologyresearch.org This single substitution can enhance the potency by five to one hundred times compared to other halogen moieties. researchgate.net The C-6 fluorine atom facilitates penetration into the bacterial cell and improves the inhibition of DNA gyrase. asm.orgnih.gov This enhancement is attributed to improved binding to the DNA gyrase complex and increased cell penetration. asm.org Consequently, nearly all clinically significant quinolones developed in recent years incorporate a C-6 fluorine substituent. asm.org This modification is a cornerstone of modern quinolone design, significantly boosting antibacterial efficacy. nih.gov
| Position | Substituent | Impact on Molecular Interaction & Activity |
| C-6 | Fluorine (F) | Dramatically enhances antibacterial potency. asm.orgnih.gov Facilitates penetration into the bacterial cell. nih.gov Improves inhibition of and binding to DNA gyrase. asm.org |
| Hydrogen (H) / Amino (NH₂) | Have been investigated as replacements for fluorine, with varying effects on activity. oup.com | |
| Nitro (NO₂) | Some 6-nitroquinolones have shown good activity against Mycobacterium tuberculosis, whereas 6-fluoro counterparts showed little to no activity against this specific bacterium. nih.gov |
Significance of Substituents at Position 7 on Target Engagement
The substituent at the C-7 position directly interacts with DNA gyrase and topoisomerase IV and is a primary determinant of the antibacterial spectrum and potency. oup.comnih.gov The most effective substituents are typically five- or six-membered nitrogen heterocycles, such as piperazine (B1678402) and aminopyrrolidine rings. oup.com
Piperazine rings generally enhance potency against Gram-negative bacteria. oup.comresearchgate.net
Aminopyrrolidine rings tend to improve activity against Gram-positive bacteria. oup.com
The nature of the C-7 substituent can even influence which enzyme is the primary target within the bacterial cell. For example, modifications to the C-7 piperazinyl ring of ciprofloxacin (B1669076) have been shown to shift its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.govresearchgate.net Furthermore, introducing bulky substituents at C-7 can reduce the efficiency of bacterial efflux pumps, which expel the drug from the cell, thereby reducing the likelihood of resistance development. The lipophilicity of the C-7 side chain also plays a role, with more lipophilic groups potentially enhancing penetration of Gram-positive bacterial cell walls. nih.govnih.gov
| Position | Substituent Type | Impact on Target Engagement & Activity |
| C-7 | Piperazine Heterocycle | Generally enhances potency against Gram-negative bacteria. oup.comresearchgate.net |
| Aminopyrrolidine Heterocycle | Typically improves activity against Gram-positive bacteria. oup.com | |
| Alkylated Pyrrolidine (B122466)/Piperazine | Increases potency against Gram-positive bacteria and can increase serum half-life. nih.gov | |
| Bulky Groups | Can reduce efflux by bacterial pumps, potentially lowering resistance. |
Influence of the Fluoro and Nitro Groups at Position 8 on Molecular Properties
Substituents at the C-8 position can significantly modulate the molecular properties and activity of quinolones. A halogen, such as fluorine (F) or chlorine (Cl), at this position generally improves oral absorption and can enhance activity against anaerobic bacteria. pharmacy180.comnih.gov
The presence of a nitro (NO₂) group at C-8, as in the parent structure of the compound , introduces unique electronic properties. The strongly electron-withdrawing nature of the nitro group activates the quinolone scaffold. mdpi.com Specifically, an 8-nitro group increases the electrophilicity of the C-7 position, facilitating nucleophilic aromatic substitution reactions. nih.govnih.govresearchgate.net This allows for the easier introduction of various amine substituents at C-7, which is a key position for modulating the spectrum of activity. nih.govresearchgate.net Therefore, the 8-nitro group serves as a valuable synthetic handle for creating diverse C-7 substituted quinolone derivatives. nih.gov While halogens at C-8 are known to increase phototoxicity, methoxy (B1213986) groups show little light-induced toxicity. pharmacy180.comnih.gov The specific impact of an 8-fluoro group in combination with a 3-nitro group would require dedicated study, but the 8-fluoro substituent is generally associated with good potency against Gram-negative pathogens. pharmacy180.com
| Position | Substituent | Impact on Molecular Properties & Activity |
| C-8 | Fluorine (F) / Chlorine (Cl) | Improves oral absorption and activity against anaerobes. pharmacy180.comnih.gov |
| Methoxy (OCH₃) | Active against Gram-positive bacteria; associated with low phototoxicity. nih.govpharmacy180.com | |
| Nitro (NO₂) | Strongly electron-withdrawing; facilitates nucleophilic substitution at the C-7 position. nih.govmdpi.comresearchgate.net |
Importance of the 3-Nitro and 4-oxo functionalities in Core Activity
The 4-oxo and 3-carboxylic acid functionalities are considered essential for the antibacterial activity of classical quinolones. oup.com The 4-oxo group and the adjacent carboxylate at C-3 are crucial for binding to the DNA-gyrase complex, likely through interactions with water-magnesium ion bridges. researchgate.netnih.gov Replacement of the 4-oxo group with a 4-thioxo or sulfonyl group results in a loss of activity. pharmacy180.com
The substitution of the essential 3-carboxy group with a 3-nitro group represents a significant departure from the classical quinolone pharmacophore. While the 3-carboxy group is pivotal for target binding, the 3-nitro group is a strong electron-withdrawing group that drastically alters the electronic and binding properties of the molecule. The synthesis of 3-nitro-4-quinolones can be achieved via ipso-nitration of the corresponding 3-carboxy-4-quinolones. rsc.org The impact of this substitution on the mechanism of action is profound; it may shift the molecule's primary target away from DNA gyrase or alter its binding mode entirely. The specific biological activity of a 3-nitro-quinolone would depend heavily on the other substituents on the quinolone ring.
Computational Approaches in Structure-Based and Ligand-Based Design
Computational methods are integral to modern drug discovery and have been widely applied to the design of quinolone derivatives. nih.gov These approaches can be broadly categorized as structure-based or ligand-based. nih.gov
Structure-Based Design: This method relies on the three-dimensional (3D) structure of the biological target, such as DNA gyrase or topoisomerase IV. nih.gov
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the quinolone derivative) within the active site of the target protein. mdpi.comnih.gov By understanding these interactions, chemists can design modifications to improve binding and, consequently, activity. Docking studies can help visualize how different substituents at positions like N-1 and C-7 interact with specific amino acid residues in the enzyme's binding pocket. mdpi.com
Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the 3D structural and electrostatic properties of a series of compounds with their biological activity. mdpi.com This generates a 3D map that indicates which regions of the molecule should be modified (e.g., by adding bulky, electron-donating, or electron-withdrawing groups) to enhance activity. mdpi.com These models have been successfully used to guide the design of novel quinoline-based agents. mdpi.com
These computational tools accelerate the drug design process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govkubinyi.de They are essential for rational drug design and for exploring the vast chemical space of possible quinolone derivatives. kubinyi.de
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
Generation and Validation of Pharmacophore Models
There are no published studies detailing the generation or validation of pharmacophore models derived from 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one or its complexes with biological targets.
Application in Virtual Screening for Novel Ligands
Without an established pharmacophore model for this specific compound, it has not been used as a query for virtual screening campaigns to identify novel ligands.
Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. No CoMFA models or contour maps have been published specifically for this compound and its analogues. While CoMFA has been applied to other quinolinone series to guide the design of new derivatives, this specific compound is not featured in those analyses.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Ligand-Target Binding Modes
There is a lack of published molecular docking studies investigating the binding modes of this compound with any specific protein targets. Such studies are fundamental to hypothesizing a mechanism of action and predicting binding affinity.
Analysis of Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The binding of fluoroquinolones to their target enzymes, DNA gyrase and topoisomerase IV, is a critical determinant of their antibacterial efficacy. This interaction is typically multifaceted, involving a combination of hydrogen bonds, π-π stacking, and coordination with a magnesium ion.
While direct studies on this compound are not available, the interactions of similar fluoroquinolones with their target enzymes provide a model for its potential binding mode. For instance, the 4-oxo group and the carboxylate at position 3 are crucial for binding to the DNA-enzyme complex. They typically form hydrogen bonds with amino acid residues in the quinolone-binding pocket and coordinate with a water-metal ion bridge, often involving a magnesium ion.
The aromatic rings of the quinolone scaffold are known to engage in π-π stacking interactions with the DNA bases at the site of cleavage. The presence of the 8-fluoro and 3-nitro groups in this compound would likely modulate the electronic properties of the aromatic system, potentially influencing the strength of these π-π stacking interactions. The nitro group, being a strong electron-withdrawing group, could particularly affect the electronic distribution and interaction potential.
Investigation of Molecular Pathways and Enzyme Modulation in Research Models
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases. Furthermore, certain derivatives have been investigated for their effects on eukaryotic cells, revealing modulation of cellular processes like cell cycle progression and apoptosis.
Interactions with Bacterial DNA Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)
Fluoroquinolones exert their antibacterial effect by stabilizing the covalent complex between bacterial DNA topoisomerases and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.govresearchgate.net DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria. youtube.com
The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with specific residues of the topoisomerase enzyme. nih.govnih.gov The general mechanism involves the drug binding to a pocket formed by both the enzyme and the cleaved DNA. nih.gov
For this compound, it is hypothesized that the fluoroquinolone core would target these topoisomerases. The 8-fluoro substituent is a common feature in many potent fluoroquinolones, often enhancing activity. The 3-nitro group is a less common substitution, but studies on other 8-nitrofluoroquinolones have demonstrated antibacterial activity, suggesting that this substitution is compatible with interaction with the target enzymes. nih.govnih.gov The electron-withdrawing nature of the nitro group at position 8 has been shown to facilitate nucleophilic substitution at the C-7 position, a common site for modification to improve antibacterial spectrum and potency. nih.govnih.gov This suggests that substitutions at the 3-position could similarly influence the molecule's interaction with the topoisomerase-DNA complex.
Table 1: Key Interactions of Fluoroquinolones with Bacterial Topoisomerases
| Interaction Type | Functional Group on Fluoroquinolone | Interacting Partner in Target Complex | Reference |
|---|---|---|---|
| Hydrogen Bonding | 3-Carboxyl and 4-Oxo groups | Amino acid residues (e.g., Ser, Asp) in GyrA/ParC and a water-Mg2+ bridge | nih.gov |
| π-π Stacking | Aromatic ring system | DNA bases at the cleavage site | nih.gov |
Modulation of Cellular Processes (e.g., cell cycle arrest, apoptosis induction) in Research Models
Beyond their antibacterial effects, some fluoroquinolone derivatives have been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. nih.goviiarjournals.orgnih.gov This activity is often linked to their ability to inhibit mammalian topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase and topoisomerase IV. iiarjournals.orgnews-medical.nettandfonline.com
Studies on various fluoroquinolone derivatives have demonstrated their ability to arrest the cell cycle at different phases, most commonly the G2/M or S phase. nih.govnih.govnews-medical.net This cell cycle arrest is often a prelude to the induction of apoptosis, or programmed cell death. nih.goviiarjournals.org The apoptotic process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and is characterized by the activation of caspases. nih.gov
For a compound like this compound, its potential to induce such effects would depend on its ability to interact with eukaryotic topoisomerases and other cellular targets. The presence of a nitro group, a common feature in some anticancer drugs, could potentially contribute to such activities. nih.gov Nitroaromatic compounds have been reported to induce apoptosis through various mechanisms, including the generation of reactive oxygen species and activation of stress-related pathways. nih.gov
Table 2: Effects of Fluoroquinolone Derivatives on Cellular Processes in Research Models
| Cellular Process | Observed Effect | Affected Cell Lines (Examples) | Reference |
|---|---|---|---|
| Cell Cycle Arrest | G2/M phase arrest | Leukemia, Pancreatic Cancer, Breast Cancer | nih.goviiarjournals.orgnih.gov |
| S phase arrest | Pancreatic Cancer | iiarjournals.org | |
| Apoptosis Induction | Activation of caspases | Various cancer cell lines | nih.govnih.gov |
| Mitochondrial pathway activation | HL60 cells (for a nitroaromatic compound) | nih.gov |
Future Research Directions in 8 Fluoro 3 Nitro 1,4 Dihydroquinolin 4 One and Analogues
Development of Novel Synthetic Methodologies for Quinolone Scaffolds
While classical methods for quinolone synthesis, such as the Gould-Jacobs reaction, are well-established, the future of synthesizing complex analogues of 8-fluoro-3-nitro-1,4-dihydroquinolin-4-one lies in the development of more efficient, versatile, and environmentally benign methodologies. nih.govrsc.org Research is moving beyond traditional multi-step sequences, which can be time-consuming and low-yielding, towards innovative strategies that offer greater control and diversity in molecular architecture.
Recent advancements have highlighted several promising avenues:
Transition Metal-Catalyzed Synthesis: Palladium, copper, and cobalt-catalyzed reactions are becoming increasingly important for constructing the 4-quinolone core. researchgate.net These methods often proceed under milder conditions and demonstrate broad functional group tolerance, enabling the synthesis of highly functionalized derivatives that are otherwise difficult to access. researchgate.net For instance, palladium-catalyzed carbonylative Sonogashira/cyclization sequences allow for the rapid assembly of 4-quinolones from readily available 2-iodoanilines and alkynes. researchgate.net
Metal-Free and Green Synthesis: Driven by the principles of green chemistry, metal-free synthesis methods are gaining traction due to their simplicity, lower cost, and reduced environmental impact. researchgate.net Strategies involving direct reductive amination followed by in situ cyclo-condensation, or cascade reactions utilizing reagents like potassium carbonate, exemplify this trend. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for key synthetic steps, such as the cyclization of enamines or nucleophilic aromatic substitution at the C-7 position. nih.gov
A significant focus for analogues of the title compound involves the late-stage functionalization of a pre-formed quinolone core. For example, the synthesis of 8-nitrofluoroquinolone derivatives often starts with a key intermediate, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.govorientjchem.org The presence of the electron-withdrawing 8-nitro group facilitates nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of a wide array of amine-containing substituents to build extensive compound libraries. nih.govorientjchem.org
Future work will likely focus on developing regioselective methods to introduce the 3-nitro group onto the 8-fluoro-4-quinolone scaffold and creating more efficient routes to diverse precursors, thereby accelerating the discovery of novel analogues.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and predictive assessment of new chemical entities. For this compound and its analogues, advanced computational approaches are crucial for navigating the vast chemical space and prioritizing synthetic efforts.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. orientjchem.org For quinolone derivatives, 2D and 3D-QSAR models are used to predict antimicrobial activity, cytotoxicity, and pharmacokinetic properties. orientjchem.org These models help identify key molecular descriptors—such as specific electronic, steric, or hydrophobic features—that govern a compound's performance, thereby guiding the design of more potent and safer analogues. orientjchem.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For quinolone analogues, docking studies are primarily performed with their known bacterial targets: DNA gyrase and topoisomerase IV. researchgate.netnih.gov By simulating the binding interactions at the atomic level, researchers can understand how structural modifications influence target affinity and specificity. researchgate.netnih.gov This is particularly important for designing derivatives that can overcome resistance mutations in the target enzymes.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. This method can assess the stability of binding modes predicted by docking and reveal the influence of solvent and thermal fluctuations on the interaction, offering a more realistic representation of the biological environment.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net For a compound like this compound, DFT can help elucidate the impact of the nitro and fluoro substituents on the electron distribution of the quinolone ring system, providing insights into its reactivity and potential interactions with biological targets. researchgate.net
These computational tools, often used in combination, create a powerful predictive framework. They can be used to screen virtual libraries of proposed analogues, prioritizing those with the highest predicted activity and most favorable drug-like properties before committing to their chemical synthesis, thus saving significant time and resources. orientjchem.orgnih.gov
Exploration of New Chemical Spaces through Strategic Structural Modifications
The quinolone scaffold is highly amenable to structural modification, and decades of research have established clear structure-activity relationships (SAR). For this compound, future research will strategically modify its structure to explore new chemical spaces and optimize its biological activity profile.
The primary sites for modification on the quinolone core and their established roles are summarized below:
| Position | Role of Substituent and Impact on Activity |
| N-1 | Influences potency and target interaction. A cyclopropyl (B3062369) group is often optimal for antibacterial activity, while other alkyl and aryl groups can modulate activity. |
| C-3 | The carboxylic acid is crucial for binding to DNA gyrase and is generally considered essential for antibacterial activity. Modifications often lead to a loss of activity, although some isosteres have shown promise. |
| C-5 | Substitution with small groups like an amino group can improve overall potency. |
| C-6 | A fluorine atom at this position, as in fluoroquinolones, significantly enhances antibacterial potency and cell penetration. |
| C-7 | This is the most frequently modified position. The substituent here profoundly impacts the spectrum of activity, potency, and pharmacokinetic properties. Bulky and basic groups, often containing piperazine (B1678402) or pyrrolidine (B122466) rings, are common and interact with the target enzymes. |
| C-8 | A halogen (F or Cl) or a methoxy (B1213986) group at this position can enhance activity, improve oral absorption, and influence phototoxicity. The 8-fluoro group in the title compound is expected to contribute positively to its activity profile. |
For analogues of this compound, the interplay between the 3-nitro group, the 8-fluoro atom, and substituents at other positions, particularly C-7, will be a key area of exploration. Research has shown that for 8-nitrofluoroquinolones, introducing various primary amine appendages at the C-7 position leads to derivatives with significant activity against Gram-positive bacteria. nih.govorientjchem.org Specifically, lipophilic groups at C-7, such as p-toluidine (B81030) and p-chloroaniline, appear to enhance activity against S. aureus. orientjchem.org
Future strategies will involve creating diverse libraries by varying the C-7 substituent to modulate potency, spectrum, and physical properties. Furthermore, exploring modifications at the N-1 position and investigating the effect of different substituents at C-5 could lead to analogues with novel or improved biological activities, potentially extending beyond antibacterial applications into areas like anticancer or antiviral research.
Elucidation of Complex Molecular Mechanisms of Action in Diverse Biological Systems
A critical direction for future research is to unravel the precise molecular mechanism of action of this compound. The compound's hybrid nature suggests the possibility of a multi-faceted or novel mechanism that differs from traditional fluoroquinolones.
The quinolone core is known to function by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. This inhibition converts the enzymes into cellular toxins that generate permanent double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Concurrently, the nitroaromatic group introduces a second potential mechanism. Many nitro-containing compounds exert their biological effects through bioreduction. In the low-oxygen environment of certain bacterial or cancer cells, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. These reactive species can cause widespread cellular damage by covalently modifying DNA, proteins, and other macromolecules.
The combination of these two pharmacophores in one molecule raises several key questions:
Dual-Action or Synergistic Effects: Does the compound act on both topoisomerase targets and undergo bioreductive activation simultaneously? Could the DNA damage from the reduced nitro group synergize with the chromosomal fragmentation caused by topoisomerase inhibition?
Novel Target Interactions: Does the unique electronic profile conferred by the 3-nitro and 8-fluoro groups alter the binding of the quinolone core to its classical targets, potentially overcoming existing resistance mechanisms?
Selective Activity: The activity of some nitroquinolones has been shown to be potent against specific pathogens like Mycobacterium tuberculosis, while their 6-fluoro counterparts were inactive. This suggests the nitro group is essential for activity against certain biological systems, and elucidating the basis for this selectivity is a key research goal.
Beyond Bacteria: The ability of quinolones to interact with mammalian topoisomerases and the hypoxia-activated nature of some nitro compounds suggest potential applications in other areas, such as oncology. Future studies should explore the activity of these analogues in diverse biological systems, including cancer cell lines and viruses, to identify new therapeutic opportunities.
Elucidating these complex mechanisms will require a combination of biochemical assays, genetic studies to identify resistance mutations, and advanced analytical techniques to detect reactive intermediates and identify their cellular targets. A deeper understanding of its molecular mechanism is paramount for the rational development of this compound analogues as next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of fluoro-substituted anilines with β-keto esters, followed by nitration at the 3-position. Optimization involves controlling reaction temperature (e.g., 60–80°C for nitro group introduction) and using catalysts like sulfuric acid/nitric acid mixtures. Yield improvements (typically 50–70%) are achieved by monitoring reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., splitting due to adjacent nitro groups) and aromatic proton environments. For example, the 8-fluoro substituent causes deshielding of nearby protons .
- FT-IR : Confirm the presence of C=O (1660–1680 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches. Discrepancies in peak positions may indicate impurities or tautomeric forms .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains. Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK-293) is recommended to establish selectivity indices. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are critical .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the nitro group’s orientation and hydrogen bonding in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine the nitro group’s dihedral angle relative to the quinoline ring. Hydrogen bonding networks (e.g., C=O···H–N interactions) are mapped using OLEX2 or Mercury software. Twinning or disorder requires iterative refinement with SHELXPRO .
Q. What computational approaches (DFT, MD) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT : B3LYP/6-311G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine dipole moments and polarizability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) using GROMACS. Trajectory analysis identifies binding hotspots and conformational stability .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature), bacterial strain variability, or compound purity (>95% by HPLC). Reproduce experiments with standardized protocols and validate results via statistical tests (e.g., ANOVA with post-hoc Tukey) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.
- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to stabilize the solid state.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to improve plasma half-life .
Data Analysis and Validation
Q. How can researchers validate purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC-DAD : Monitor degradation products (e.g., nitro reduction to amine) using a C18 column (acetonitrile/water gradient).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; compare chromatograms pre/post storage .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
